2-Amino-2-(3-chlorophenyl)propanamide
Overview
Description
2-Amino-2-(3-chlorophenyl)propanamide is a chemical compound characterized by its molecular structure, which includes an amino group, a chlorophenyl group, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-chlorophenyl)propanamide typically involves the reaction of 3-chlorophenylacetic acid with ammonia and an appropriate reagent to introduce the amide group. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized conditions to ensure higher yields and purity. The process may involve the use of catalysts and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(3-chlorophenyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-Amino-2-(3-chlorophenyl)propanamide has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its biological activity and potential use in drug development.
Industry: The compound may find use in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 2-Amino-2-(3-chlorophenyl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-2-(3-chlorophenyl)propanamide can be compared with other similar compounds, such as 2-Amino-2-(2-chlorophenyl)propanamide and 2-Amino-2-(4-chlorophenyl)propanamide These compounds differ in the position of the chlorine atom on the phenyl ring, which can affect their chemical properties and biological activities
List of Similar Compounds
2-Amino-2-(2-chlorophenyl)propanamide
2-Amino-2-(4-chlorophenyl)propanamide
2-Amino-3-(2-chlorophenyl)propanoic acid
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-Amino-2-(3-chlorophenyl)propanamide, with the chemical formula C9H11ClN2O, is an organic compound characterized by an amide functional group linked to a propanamide backbone and a 3-chlorophenyl substituent. This unique structure contributes to its potential biological activities, particularly in pharmacological applications. The compound has been synthesized for various purposes, including the development of hybrid molecules and derivatives with enhanced therapeutic properties.
Pharmacological Insights
Research indicates that this compound exhibits notable biological activity, particularly as a precursor in synthesizing bio-functional hybrid molecules. For instance, it has been utilized in reactions with naproxen to form hybrid compounds that are fully characterized using spectroscopic techniques such as and NMR, UV, IR, and mass spectral data.
Antimicrobial Activity
The compound's structural analogs have demonstrated significant antimicrobial properties. Studies reveal that derivatives of similar structures can exhibit activity against various bacterial strains. For example, compounds sharing structural features with this compound have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including reactions involving 2-(3-chlorophenyl)ethan-1-amine and acyl chlorides. A notable application includes its use in creating chlorine-containing ibuprofen derivatives.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Amino-3-(3-chlorophenyl)propanoic acid | Contains a carboxylic acid group | Exhibits different biological activities |
2-Amino-N-(4-chlorophenyl)propanamide | Features a para-chloro substitution | Potentially different pharmacokinetic properties |
2-Amino-N-(3-fluorophenyl)propanamide | Contains a fluorinated phenyl ring | May exhibit distinct reactivity and selectivity |
These derivatives illustrate how variations in substituents can significantly impact biological activity and chemical properties.
Case Studies
In a recent study focusing on the binding affinities of various compounds, including those derived from this compound, significant differences were observed. The binding affinities were assessed using surface plasmon resonance (SPR) experiments, indicating potential therapeutic targets for drug development .
Another investigation highlighted the compound's potential as an antichlamydial agent, showing selective activity against Chlamydia species. The results indicated that derivatives based on the amide structure could serve as promising leads for developing new antibiotics targeting this pathogen .
The mechanism of action for compounds related to this compound often involves interactions with specific biological targets. For instance, studies have shown that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or protein function .
Properties
IUPAC Name |
2-amino-2-(3-chlorophenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-9(12,8(11)13)6-3-2-4-7(10)5-6/h2-5H,12H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOJSUAJIUTKBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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